REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][N:14]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CO.[Pd]>[CH3:21][C:17]([N:14]1[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1)([CH3:20])[CH2:18][OH:19]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)C(CO)(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature at 40 p.s.i
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |